Furosemide acyl glucuronide

Description

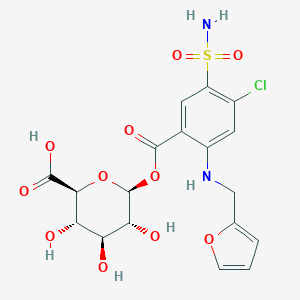

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVHHPUYELVHRE-GLRLOKQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120112 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72967-59-0 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROSEMIDE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Furosemide Acyl Glucuronide: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of furosemide acyl glucuronide, the principal metabolite of the potent loop diuretic furosemide. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolite's chemical structure, physicochemical properties, metabolic pathway, and analytical quantification. It also explores its pharmacological implications and inherent instability, which presents unique challenges in its study.

Introduction: The Significance of Furosemide and its Glucuronidated Metabolite

Furosemide, a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[1][2] Its therapeutic action is intrinsically linked to its metabolic fate. In humans, approximately 50% of a furosemide dose is cleared through hepatic and renal glucuronidation, with the primary metabolite being this compound.[3][4][5] This biotransformation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, occurs in both the liver and the kidneys.[6][7]

This compound is not merely an inactive excretion product. Evidence suggests it may possess pharmacological activity, potentially contributing to the overall diuretic effect of the parent drug.[3][8] However, its inherent chemical instability and tendency for molecular rearrangement have complicated its comprehensive study and accurate quantification.[9][10] This guide aims to consolidate the current understanding of this compound, providing a critical resource for its continued investigation.

Chemical Structure and Physicochemical Properties

This compound is formed by the conjugation of the carboxylic acid group of furosemide with glucuronic acid via an ester linkage.[10] This process renders the molecule more water-soluble, facilitating its renal excretion.

Chemical Identity

-

IUPAC Name: (2S, 3S, 4S, 5R, 6S)-6-((4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoyl)oxy)-3, 4, 5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[11]

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₉ClN₂O₁₁S | [11][12][13] |

| Molecular Weight | 506.87 g/mol | [12][13] |

| Appearance | Light yellow to yellow solid | [15] |

| Melting Point | 155 - 158°C | [15] |

| Solubility | Slightly soluble in methanol | [15] |

| Storage Conditions | Store at <-15°C in a well-closed container, hygroscopic | [12][15] |

Metabolic Pathway and Pharmacokinetics

The formation of this compound is a critical step in the elimination of furosemide. This metabolic conversion is primarily mediated by the UGT1A9 enzyme in the liver and kidneys.[6][7]

Metabolic Transformation of Furosemide

The following diagram illustrates the metabolic conversion of furosemide to its acyl glucuronide metabolite.

Caption: Metabolic pathway of furosemide to this compound.

Pharmacokinetic Profile

Furosemide and its acyl glucuronide exhibit biphasic elimination kinetics, characterized by a rapid initial phase followed by a much slower terminal phase.[16][17]

-

Initial Half-Life (Furosemide): Approximately 1.25 hours[1][16]

-

Terminal Half-Life (Furosemide): Approximately 30.4 hours[1][16]

-

Initial Half-Life (this compound): Approximately 1.31 hours[1][16]

-

Terminal Half-Life (this compound): Approximately 33.2 hours[1][16]

This extended terminal half-life is attributed to the enterohepatic cycling of the acyl glucuronide, where it is excreted in the bile, hydrolyzed back to furosemide in the gut, and then reabsorbed.[3][5] This phenomenon may contribute to a rebound effect of sodium and water retention observed after the initial diuresis.[5][16]

Chemical Instability and Isomerization

A defining characteristic of acyl glucuronides, including that of furosemide, is their inherent chemical instability. This instability is primarily due to intramolecular acyl migration, a process that is highly dependent on pH.[9][10]

pH-Dependent Degradation

This compound is most stable in acidic conditions, with maximum stability observed around pH 3.2, where its half-life is approximately 62 days.[9] However, in neutral to alkaline solutions (pH > 6.0), it becomes significantly unstable, with a half-life of only 4.4 hours at pH 7.4 and 37°C.[9][10]

This instability leads to two primary degradation pathways:

-

Hydrolysis: The ester linkage is cleaved, regenerating furosemide and glucuronic acid. This is catalyzed by both hydrogen and hydroxide ions at highly acidic and alkaline pH, respectively.[9]

-

Acyl Migration: At pH values above 3.7, the acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, forming various positional isomers.[9][10] These isomers are resistant to hydrolysis by β-glucuronidase, an enzyme commonly used in drug metabolism studies to quantify glucuronidated metabolites.[10][18]

Implications for Research

The instability of this compound has significant implications for its study:

-

Sample Handling: Plasma and urine samples must be collected and stored under acidic conditions (pH ~5) and protected from light to prevent degradation.[3][4]

-

Quantification: Analytical methods that rely on enzymatic hydrolysis with β-glucuronidase will underestimate the total amount of the glucuronide due to the formation of enzyme-resistant isomers.[10][18] Direct measurement of the intact glucuronide and its isomers is therefore essential.

The following diagram illustrates the pH-dependent instability and isomerization of this compound.

Caption: Degradation pathways of this compound.

Synthesis and Isolation

The synthesis of pure this compound for use as an analytical standard is challenging due to its instability.

Biosynthetic Approach

A common method for obtaining this compound is through in vitro biosynthesis.[10]

Experimental Protocol: In Vitro Biosynthesis

-

Microsome Preparation: Prepare liver microsomes from rats induced with pregnenolone-16α-carbonitrile to enhance UDP-glucuronosyltransferase activity.

-

Incubation: Incubate the prepared microsomes with furosemide and the co-factor UDP-glucuronic acid (UDPGA) in a suitable buffer at 37°C.

-

Isolation: Terminate the reaction and isolate the formed this compound from the incubation mixture using techniques such as preparative high-performance liquid chromatography (HPLC) or ion-exchange chromatography.[9][19]

Chemical Synthesis Considerations

While direct chemical synthesis of acyl glucuronides is possible, it is often complex and can result in low yields due to the reactive nature of the ester linkage and the potential for acyl migration during synthesis and purification. For this reason, biosynthetic methods are often preferred for producing this metabolite.

Analytical Methodologies

Accurate quantification of furosemide and its acyl glucuronide metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Due to the instability of the glucuronide, direct analytical methods are preferred over indirect methods that rely on hydrolysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence or ultraviolet (UV) detection is a widely used technique for the simultaneous determination of furosemide and its acyl glucuronide in biological matrices like plasma and urine.[9][19]

Experimental Protocol: HPLC Analysis

-

Sample Preparation: For urine samples, simple dilution with the mobile phase may be sufficient.[20] For plasma samples, a protein precipitation step followed by liquid-liquid extraction is often necessary.[20][21] All sample handling should be performed under acidic conditions and with protection from light.

-

Chromatographic Separation: A gradient elution on a C18 reversed-phase column is typically employed. The mobile phase often consists of an acidic aqueous buffer and an organic modifier like acetonitrile.[19][20]

-

Detection: Fluorescence detection provides high sensitivity and selectivity for furosemide and its glucuronide.[19]

-

Quantification: Calibration curves are constructed using a purified standard of this compound.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of furosemide and its glucuronide.[20][21][22] This method is particularly valuable for analyzing samples with low concentrations of the analytes. The mass transition (m/z) for furosemide glucuronide is typically recorded at 505.20 > 205.[20]

Pharmacological Activity and Toxicological Implications

Pharmacological Activity

While furosemide is considered the primary active moiety, there is evidence to suggest that this compound may also contribute to the diuretic effect by inhibiting the Na+/K+/2Cl- cotransport system.[3][4][8] The prolonged presence of the metabolite due to enterohepatic recirculation could potentially extend the pharmacological action of the drug.[5]

Toxicological Profile

Glucuronidation is generally regarded as a detoxification pathway. However, the chemical reactivity of acyl glucuronides has raised concerns about their potential to covalently bind to proteins, which could lead to immune-mediated toxicity.[23] While there is no direct evidence of significant toxicity specifically attributed to this compound, the potential for protein adduct formation exists.

It is important to note that furosemide itself can cause hepatotoxicity in mice, which is thought to be mediated by a reactive metabolite formed through cytochrome P450-dependent bioactivation of the furan ring, not through the acyl glucuronide.

Conclusion

This compound is a key player in the metabolism and pharmacokinetics of furosemide. Its potential pharmacological activity underscores the importance of its accurate characterization and quantification. The inherent instability of this metabolite due to pH-dependent acyl migration presents significant analytical challenges that must be addressed through careful sample handling and the use of direct analytical methods like HPLC and LC-MS/MS. A thorough understanding of the chemical properties and disposition of this compound is essential for a complete picture of the clinical pharmacology of furosemide and for the development of new therapeutic strategies.

References

-

Sekikawa, H., Yagi, N., Lin, E. T., & Benet, L. Z. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & Pharmaceutical Bulletin, 18(1), 134-139. [Link]

-

Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-710. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]

-

Vree, T. B. (1999). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. Journal of Pharmacy and Pharmacology, 51(10), 1105-1114. [Link]

-

Vree, T. B. (1999). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Clinical Pharmacokinetics, 36(4), 235-246. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]

-

Hazelton, G. A., Rachmel, A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Semantic Scholar. [Link]

-

Benzi, J. R. D. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

-

Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS... ResearchGate. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 47(11), 964-9. [Link]

-

Veeprho. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Furosemide acyl-B-D-glucuronide. PubChem Compound Database. [Link]

-

PharmGKB. (n.d.). Furosemide. [Link]

-

National Center for Biotechnology Information. (n.d.). Furosemide. PubChem Compound Database. [Link]

-

Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection Preliminary pharmacokinetics and effect of probenecid. OUCI. [Link]

-

precisionFDA. (n.d.). FUROSEMIDE GLUCURONIDE. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]

-

Benzi, J. R. D. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS... PubMed. [Link]

-

Deranged Physiology. (2025). Furosemide. [Link]

-

Smith, D. E., & Benet, L. Z. (1983). Biotransformation of furosemide in kidney transplant patients. ResearchGate. [Link]

-

Ruiz-Angel, M. J., Berthod, A., Carda-Broch, S., & García-Álvarez-Coque, M. C. (2006). Analytical Techniques for Furosemide Determination. Separation & Purification Reviews, 35(2), 39-58. [Link]

-

Williams, D. P., Antoine, D. J., Butler, P. J., Jones, R., Randle, L., Payne, A., Howard, M., Gardner, I., Blagg, J., & Park, B. K. (2007). The metabolism and toxicity of furosemide in the Wistar rat and CD-1 mouse: a chemical and biochemical definition of the toxicophore. The Journal of Pharmacology and Experimental Therapeutics, 322(3), 1209-1220. [Link]

-

International Agency for Research on Cancer. (1990). Furosemide (Frusemide). IARC Publications. [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 14(6), 441-450. [Link]

-

Vree, T. B., et al. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. OUCI. [Link]

Sources

- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinPGx [clinpgx.org]

- 5. Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man [ouci.dntb.gov.ua]

- 9. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. biosynth.com [biosynth.com]

- 13. GSRS [precision.fda.gov]

- 14. scbt.com [scbt.com]

- 15. Furosemide Acyl-β-D-glucuronide Allyl Ester CAS#: [m.chemicalbook.com]

- 16. Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. | Semantic Scholar [semanticscholar.org]

- 19. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Key Metabolite: A Technical Guide to the Mechanism of Action of Furosemide Acyl Glucuronide

Foreword: Beyond the Parent Compound

For decades, the potent loop diuretic furosemide has been a cornerstone in the management of fluid overload. Its mechanism of action, primarily attributed to the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, is well-established. However, a significant portion of furosemide's metabolic fate lies in its conversion to furosemide acyl glucuronide (F-AG), a metabolite often viewed as a simple inactivation product destined for excretion. This guide challenges that simplistic view, delving into the complex and multifaceted mechanism of action of F-AG itself. We will explore its formation, chemical reactivity, interaction with renal transporters, and its direct and indirect contributions to both the therapeutic and potential toxicological effects of furosemide. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, more nuanced understanding of this critical metabolite.

The Genesis of this compound: A Tale of Two Organs

The journey of F-AG begins with the glucuronidation of the parent furosemide molecule. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for furosemide clearance, accounting for approximately 50% of its total body clearance, with the other half being renal excretion of the unchanged drug.[1][2][3]

Enzymatic Machinery: The Key Role of UGT1A9

In vitro studies utilizing human liver and kidney microsomes have identified several UGT isoforms capable of metabolizing furosemide, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. However, a predominant role is attributed to UGT1A9 , with potential contributions from UGT1A1.[4] The formation of F-AG is not restricted to the liver; a significant portion of this metabolic conversion occurs within the kidney itself, a critical point when considering its localized effects on renal function.[1][2][5]

Experimental Protocol: In Vitro Furosemide Glucuronidation Assay

To elucidate the kinetics of F-AG formation, a well-established in vitro assay using human liver microsomes is employed. The rationale behind this choice is to utilize a system that contains a comprehensive suite of UGT enzymes at physiologically relevant concentrations.

Methodology:

-

Microsome Preparation: Human liver microsomes are thawed on ice and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Cofactor and Substrate Addition: The reaction mixture includes the UGT cofactor, UDP-glucuronic acid (UDPGA), and varying concentrations of furosemide. The inclusion of a pore-forming agent like alamethicin is crucial to ensure UDPGA access to the luminal active site of the UGT enzymes within the microsomal vesicles.

-

Initiation and Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C with gentle agitation.

-

Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by a validated analytical method, such as HPLC-MS/MS, for the quantification of both furosemide and the newly formed F-AG.[6][7]

Self-Validation: The protocol's integrity is maintained by including control incubations (e.g., without UDPGA to assess non-enzymatic degradation, and without furosemide to establish a baseline). Kinetic parameters (Km and Vmax) are then determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten or Hill equation).[8]

Table 1: Comparative Kinetics of Furosemide O-Glucuronidation in Human and Mouse Liver Microsomes

| Species | Kinetic Model | S50 / Km (µM) | Vmax (pmol/min/mg) | Hill Coefficient | CLint / CLmax (µL/min/mg) |

| Human | Hill Equation | 681 | 576 | 1.3 | 0.50 |

| Mouse | Michaelis-Menten with substrate inhibition | 405 | 998 | N/A | 2.47 |

Data synthesized from[8]. This table highlights significant species differences in the kinetics of F-AG formation, a critical consideration in preclinical drug development.

The Chemical Chameleon: Instability, Hydrolysis, and Acyl Migration

This compound is a chemically labile molecule, a characteristic that is central to its mechanism of action and potential toxicity.[8] Its instability manifests primarily through two pathways: hydrolysis back to the parent drug and intramolecular acyl migration.

pH-Dependent Degradation

The stability of F-AG is highly dependent on pH. In neutral to alkaline solutions (pH > 5.6), it undergoes significant degradation.[1] The half-life of F-AG in a buffer solution at pH 7.4 and 37°C is approximately 4.4 hours.[1] Conversely, it exhibits maximum stability at a slightly acidic pH of around 3.2.[1]

The Intramolecular Shuffle: Acyl Migration

At pH values above 3.7, F-AG can undergo a process called acyl migration , where the furosemoyl group moves from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups.[1][9] This rearrangement results in the formation of positional isomers that are resistant to cleavage by β-glucuronidase, an enzyme that specifically hydrolyzes the 1-O-acyl linkage.[1][9] This resistance to enzymatic hydrolysis can prolong the presence of the furosemide moiety within the body.

Diagram 1: this compound Instability Pathways

Caption: Transporter-mediated secretion of furosemide and F-AG in the renal proximal tubule.

The Dark Side: Covalent Binding and Potential for Toxicity

The chemical reactivity of acyl glucuronides, including F-AG, raises concerns about their potential to cause toxicity. This is primarily due to their ability to covalently bind to proteins.

The Mechanism of Covalent Adduct Formation

The electrophilic nature of the acyl carbon in F-AG makes it susceptible to nucleophilic attack by amino acid residues on proteins, such as lysine, leading to the formation of stable covalent adducts. [10][11]This process can be initiated by the acyl migration of the furosemoyl group, which can then react with protein nucleophiles. It has also been shown that photoactivated furosemide and F-AG can covalently bind to human serum albumin. [12]

Toxicological Implications

The covalent modification of proteins by F-AG can have several adverse consequences:

-

Altered Protein Function: The adduction can disrupt the normal structure and function of the modified protein.

-

Haptenization and Immune Response: The F-AG-protein adduct can be recognized as a foreign antigen by the immune system, potentially leading to hypersensitivity reactions and idiosyncratic drug toxicity. [2]

Experimental Protocol: Detection of F-AG Protein Adducts

A common method to investigate the covalent binding of F-AG to proteins involves in vitro incubation followed by mass spectrometry-based detection.

Methodology:

-

Incubation: F-AG is incubated with a model protein (e.g., human serum albumin) in a buffer at physiological pH and temperature.

-

Removal of Unbound Metabolite: The reaction mixture is treated to remove any non-covalently bound F-AG, for example, by dialysis or protein precipitation.

-

Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is programmed to specifically look for peptides that have been modified by the addition of the furosemide moiety. [10][11] Self-Validation: The inclusion of control incubations without F-AG is essential to identify any background modifications. The identity of the modified peptide and the specific site of adduction can be confirmed by analyzing the fragmentation pattern in the tandem mass spectrum.

Diagram 3: Covalent Binding of F-AG to Protein

Caption: Covalent modification of proteins by F-AG leading to potential toxicity.

Conclusion: A Metabolite of Consequence

This compound is far from an inert metabolite. Its formation, chemical reactivity, and interaction with renal transporters position it as a key player in the overall pharmacological and toxicological profile of furosemide. The direct inhibitory effect of F-AG on the Na-K-2Cl cotransporter suggests a contribution to the diuretic effect, while its chemical instability and propensity for covalent binding highlight a potential for adverse reactions. A comprehensive understanding of the mechanism of action of F-AG is therefore crucial for optimizing the therapeutic use of furosemide and for the development of safer diuretic drugs in the future. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating and clinically relevant metabolite.

References

-

Sekikawa, H., et al. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. PubMed. [Link]

-

Iwamura, A., et al. (2017). Toxicological Potential of Acyl Glucuronides and Its Assessment. PubMed. [Link]

-

ClinPGx. (n.d.). furosemide. [Link]

-

Vree, T. B., et al. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. OUCI. [Link]

-

National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). [Link]

-

Vree, T. B., et al. (1999). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. ClinPGx. [Link]

-

Lanchote, V. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. [Link]

-

Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. PubMed. [Link]

-

Tsukamoto, H., et al. (1989). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. PubMed. [Link]

-

Huls, M., et al. (2007). Multidrug resistance-associated protein 4 is involved in the urinary excretion of hydrochlorothiazide and furosemide. PubMed. [Link]

-

Lanchote, V. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. [Link]

-

Vallon, V., et al. (2008). Overlapping in vitro and in vivo specificities of the organic anion transporters OAT1 and OAT3 for loop and thiazide diuretics. PubMed. [Link]

-

Tembunde, Y. Y., et al. (2020). Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide. ACS Omega. [Link]

-

Tsukamoto, H., et al. (1989). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Interactions of Human Organic Anion Transporters with Diuretics. [Link]

-

National Center for Biotechnology Information. (n.d.). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. [Link]

-

National Center for Biotechnology Information. (2020). Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions. [Link]

-

ResearchGate. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. [Link]

-

National Center for Biotechnology Information. (n.d.). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. [Link]

-

Yakatan, G. J., et al. (1998). Photoinduced Covalent Binding of Frusemide and Frusemide Glucuronide to Human Serum Albumin. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. [Link]

-

Tembunde, Y. Y., et al. (2020). Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide. ACS Publications. [Link]

-

Vree, T. B., et al. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. PubMed. [Link]

-

Vree, T. B., et al. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. Journal of Pharmacy and Pharmacology. [Link]

-

ResearchGate. (n.d.). Interactions of Human Organic Anion Transporters with Diuretics. [Link]

-

National Center for Biotechnology Information. (n.d.). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]

-

ResearchGate. (n.d.). Kinetic analyses of furosemide acyl-glucuronide formation in liver.... [Link]

-

National Center for Biotechnology Information. (n.d.). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. [Link]

-

ResearchGate. (n.d.). Regulation of the Na+‐K+‐2Cl‐ cotransporter (NKCC2) by cGMP / cGKI after furosemide administration. [Link]

-

Pfeifer, M., et al. (2015). Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration. PubMed. [Link]

-

MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

-

Ding, A., et al. (1993). Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. PubMed. [Link]

-

Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. [Link]

-

Smith, P. C., et al. (1990). Covalent binding of suprofen acyl glucuronide to albumin in vitro. PubMed. [Link]

-

ResearchGate. (n.d.). Kinetic parameters of furosemide glucuronidation in liver microsomes. [Link]

-

Friedman, M., et al. (2003). Furosemide pharmacokinetics and pharmacodynamics following gastroretentive dosage form administration to healthy volunteers. PubMed. [Link]

-

ResearchGate. (n.d.). CLINICAL PHARMACOLOGICAL STUDIES ON FUROSEMIDE. [Link]

-

Frontiers. (n.d.). Population Pharmacokinetics and Pharmacodynamics Modeling of Torasemide and Furosemide After Oral Repeated Administration in Healthy Dogs. [Link]

Sources

- 1. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological evaluation of acyl glucuronides utilizing half-lives, peptide adducts, and immunostimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Diuretic Effect of Furosemide Acyl Glucuronide: An In-depth Technical Guide

Abstract

Furosemide, a potent loop diuretic, is extensively used in the clinical management of edema and hypertension. Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. While the diuretic effect is largely attributed to the parent drug, emerging evidence suggests that its major metabolite, furosemide acyl glucuronide (F-AG), may also possess pharmacological activity. This technical guide provides a comprehensive preliminary investigation into the diuretic effect of F-AG, offering a synthesis of its pharmacokinetics, potential mechanism of action, and detailed protocols for its in-vivo assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the study of diuretics and drug metabolism.

Introduction: The Evolving Paradigm of Furosemide's Action

Furosemide's therapeutic efficacy is well-established; however, its complex pharmacokinetic profile, characterized by biphasic elimination, has prompted a deeper examination of its metabolic fate.[1][2] Approximately 50% of a furosemide dose is metabolized via glucuronidation, with the primary metabolite being this compound (F-AG).[3][4] Historically, glucuronidation has been viewed as a detoxification pathway, rendering compounds more water-soluble for excretion. However, the class of acyl glucuronides has been associated with chemical reactivity and, in some cases, pharmacological or toxicological effects.[5][6][7][8]

This guide challenges the conventional understanding by exploring the hypothesis that F-AG is not an inert metabolite but an active contributor to the overall diuretic effect of furosemide. The possibility that F-AG itself inhibits the Na+/K+/2Cl- cotransporter presents a significant shift in our understanding of how this widely used drug exerts its therapeutic effect.[2][3]

Pharmacokinetics: A Tale of Two Phases

The elimination kinetics of furosemide and F-AG are biphasic, consisting of a rapid initial phase followed by a prolonged terminal phase.[1][9]

-

Initial Phase (α-phase): Characterized by a short half-life of approximately 1.25 hours for both furosemide and F-AG.[1] This phase corresponds with the peak diuretic effect observed in the first few hours after administration.[2]

-

Terminal Phase (β-phase): Exhibits a much longer half-life, around 30 hours for both compounds.[1] This slow elimination is attributed to the enterohepatic cycling of F-AG, where the metabolite is excreted in the bile, hydrolyzed back to furosemide in the gut, and subsequently reabsorbed.[2][3]

This biphasic pattern is crucial for understanding the duration of action and potential for drug accumulation, particularly in patients with renal impairment.[2][3]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for furosemide and F-AG, highlighting the similarities in their elimination half-lives.

| Parameter | Furosemide | This compound | Reference(s) |

| Initial Half-Life (t½α) | 1.25 ± 0.75 h | 1.31 ± 0.60 h | [1] |

| Terminal Half-Life (t½β) | 30.4 ± 11.5 h | 33.2 ± 28.0 h | [1] |

| Renal Excretion (0-15h) | 33.3 ± 4.8% of dose | 13.4 ± 4.7% of dose | [1][9] |

| Renal Excretion (15-96h) | 4.6 ± 1.5% of dose | 1.9 ± 1.1% of dose | [1][9] |

The Central Hypothesis: F-AG as an Active Diuretic

The core of this investigation lies in the hypothesis that F-AG is not merely a metabolic byproduct but an active diuretic agent. This is predicated on the structural similarity of F-AG to the parent furosemide molecule and the potential for it to interact with the Na+/K+/2Cl- cotransporter.

Proposed Mechanism of Action

It is postulated that F-AG, like furosemide, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[4][10]

Caption: Proposed mechanism of action for Furosemide and F-AG.

By blocking this transporter, F-AG would reduce the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their urinary excretion and a subsequent osmotic diuresis.

In-Vivo Investigation: A Step-by-Step Protocol

To empirically test the diuretic activity of F-AG, a robust in-vivo experimental design is required. The following protocol outlines a comprehensive approach using a rat model, a commonly accepted model for diuretic screening.[11][12][13][14]

Ethical Considerations

All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and adhere to institutional and national ethical guidelines for the care and use of laboratory animals.[15][16][17][18][19] A clear scientific rationale for the use of animals is paramount, and all procedures should be designed to minimize pain and distress.[18]

Synthesis and Purification of this compound

A critical prerequisite for this investigation is the availability of pure F-AG. While challenging due to its inherent instability, F-AG can be synthesized and purified using established methods.[6][20][21]

-

Biosynthesis: In vitro incubation of furosemide with rat liver microsomes containing UDP-glucuronyltransferase activity and UDP-glucuronic acid is a common method for F-AG synthesis.[20] Microbial biotransformation can also be an effective approach for generating scalable quantities.[22]

-

Purification: High-performance liquid chromatography (HPLC) is the method of choice for isolating and purifying F-AG from the reaction mixture.[20][23]

Experimental Workflow

The following workflow provides a detailed protocol for assessing the diuretic effect of F-AG in a rat model.

Caption: In-vivo experimental workflow for diuretic activity assessment.

Step 1: Animal Model and Acclimatization

-

Species: Male Wistar or Sprague-Dawley rats (150-200g).[12][24]

-

Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to allow for adaptation.

-

Fasting: Fast the animals for 18 hours before the experiment with free access to water to ensure uniform gastric emptying and hydration status.[25]

Step 2: Grouping and Dosing

-

Group Allocation: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Control): Vehicle (e.g., normal saline).

-

Group II (Positive Control): Furosemide (e.g., 10 mg/kg).[25]

-

Group III (Test Article): this compound (dose to be determined based on molar equivalence to the furosemide dose).

-

-

Administration: Administer the test articles via intraperitoneal (i.p.) injection to ensure rapid and complete absorption.

Step 3: Hydration and Urine Collection

-

Hydration: Immediately after dosing, administer an oral load of normal saline (e.g., 5 mL/100 g body weight) to promote a baseline urine flow.[24]

-

Metabolic Cages: Place each animal in an individual metabolic cage designed for the separate collection of urine and feces.[12][25]

-

Collection Period: Collect urine for a total of 24 hours, with an initial collection at 5 hours to assess the acute diuretic effect.[25]

Step 4: Urine Analysis

-

Volume: Measure the total urine volume for each animal at the 5-hour and 24-hour time points.

-

Electrolytes: Determine the urinary concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.

-

pH: Measure the pH of the collected urine samples.

Analytical Methodologies

Accurate quantification of furosemide and F-AG in biological matrices is essential. High-performance liquid chromatography (HPLC) is the most widely used and reliable technique.[26][27][28]

-

Sample Preparation: Due to the instability of F-AG, plasma and urine samples should be handled with care, including protection from light and maintenance at a pH of around 5.[2][3]

-

Chromatographic Conditions: A reversed-phase C18 column with a gradient elution system is typically employed.[23][26]

-

Detection: Fluorescence or mass spectrometry (MS) detection provides high sensitivity and selectivity for both furosemide and F-AG.[23][29]

Data Interpretation and Expected Outcomes

The diuretic activity of F-AG will be evaluated by comparing the urine output and electrolyte excretion in the F-AG treated group to both the control and furosemide-treated groups.

Key Parameters for Evaluation

-

Diuretic Action: Total urine output (mL/kg) over the collection period.

-

Saluretic Activity: Total excretion of Na+, K+, and Cl- (mEq/kg).

-

Natriuretic Activity: Specifically, the total excretion of Na+ (mEq/kg).

-

Carbonic Anhydrase Inhibition: The ratio of Na+/K+ excretion can provide insights into potential off-target effects.

Anticipated Results

If the hypothesis is correct, the F-AG treated group is expected to exhibit a significant increase in urine volume and electrolyte excretion compared to the control group. The magnitude of this effect relative to the furosemide group will be crucial in determining the potency of F-AG as a diuretic.

| Group | Expected Urine Output (5h) | Expected Na+ Excretion (5h) |

| Control | Baseline | Baseline |

| Furosemide | Significantly Increased | Significantly Increased |

| F-AG | Potentially Increased | Potentially Increased |

Conclusion and Future Directions

This technical guide provides a foundational framework for a preliminary investigation into the diuretic effect of this compound. The proposed in-vivo protocol, coupled with robust analytical methodologies, will enable a definitive assessment of F-AG's pharmacological activity.

Should F-AG be confirmed as an active diuretic, this would have significant implications for:

-

Drug Development: A deeper understanding of the contribution of active metabolites to the overall pharmacological effect of a drug.

-

Clinical Pharmacology: Re-evaluation of furosemide's dosing regimens, particularly in special populations such as those with renal or hepatic impairment where metabolite accumulation is a concern.[2][3]

-

Personalized Medicine: Potential for tailoring diuretic therapy based on an individual's metabolic profile.

Further research will be warranted to fully characterize the pharmacodynamics of F-AG, including dose-response relationships, duration of action, and its potential for off-target effects. The journey to fully understanding the intricate pharmacology of furosemide and its metabolites is ongoing, and the investigation of F-AG's diuretic activity represents a critical next step.

References

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Journal of Pharmacy and Pharmacology, 47(11), 964–969. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. Journal of Pharmacy and Pharmacology, 47(11), 964-969. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. PubMed. [Link]

-

Boelsterli, U. A. (2015). Acyl glucuronides–mediators of drug-induced toxicities?. Semantic Scholar. [Link]

-

Ruiz-Angel, M. J., García-Alvarez-Coque, M. C., & Berthod, A. (2009). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ResearchGate. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. OUCI. [Link]

-

Regan, S. L., & Maggs, J. L. (2010). Acyl glucuronides–mediators of drug-induced toxicities?. ResearchGate. [Link]

-

MOHANLAL CHOUDHARY. (2015). Models for testing_activity_of_diuretics. Slideshare. [Link]

-

Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-316. [Link]

-

RJPT SimLab. (n.d.). study of diuretic activity of given drugs to rats/mice using metabolic cage. RJPT SimLab. [Link]

-

PharmaTutor. (2012). SCREENING OF DIURETIC AGENTS-AN OVERVIEW. PharmaTutor. [Link]

-

Shah, S., & Rathod, D. (1960). Observations on Diuretic Assay Methods using Rat and Dog. Indian Journal of Pharmacy, 22(5), 111-114. [Link]

-

Patel, K. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. GSC Biological and Pharmaceutical Sciences, 20(03), 209–216. [Link]

-

Regan, S. L. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & drug disposition, 31(8-9), 467-484. [Link]

-

Van Vleet, T. R., & Wier, P. J. (2017). Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology letters, 274, 45-53. [Link]

-

European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. European Medicines Agency. [Link]

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Guelen, P. J. (1995). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. Journal of Pharmacy and Pharmacology, 47(11), 964–969. [Link]

-

Rao, V. S., & Ahmad, T. (2023). Mechanistic Differences between Torsemide and Furosemide. medRxiv. [Link]

-

Kumar, V., & Singh, P. (2018). Animal research: Ethics, regulations, and alternatives. The Pharma Innovation Journal, 7(11), 311-314. [Link]

-

Carda-Broch, S., Esteve-Romero, J., & García-Alvarez-Coque, M. C. (2000). Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug. Journal of pharmaceutical and biomedical analysis, 23(5), 803-817. [Link]

-

Ghasemi, M., & Dehpour, A. R. (2009). Ethical considerations in animal studies. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Furosemide on Primesep B Column. SIELC Technologies. [Link]

-

Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]

-

The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

-

Ruiz-Angel, M. J., et al. (2006). Analytical Techniques for Furosemide Determination. OUCI. [Link]

-

Vree, T. B., et al. (1995). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection Preliminary pharmacokinetics and effect of probenecid. OUCI. [Link]

-

Deranged Physiology. (2025). Furosemide. Deranged Physiology. [Link]

-

Smith, P. C., & Benet, L. Z. (1986). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug metabolism and disposition: the biological fate of chemicals, 14(4), 505-509. [Link]

-

Ruiz-Angel, M. J., et al. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. [Link]

-

Vree, T. B., et al. (1999). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. OUCI. [Link]

-

PharmGKB. (n.d.). Furosemide. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Castillo Henríquez, L., et al. (2019). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Lupine Online Journal of Pharmaceutical and Clinical Research. [Link]

-

Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Hypha Discovery. [Link]

-

Oprean, R., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Farmacia, 59(2), 169-176. [Link]

-

Sene-Fiore, F., et al. (2018). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. [Link]

Sources

- 1. Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Models for testing_activity_of_diuretics | PPTX [slideshare.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. ijpp.com [ijpp.com]

- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 19. forskningsetikk.no [forskningsetikk.no]

- 20. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. hyphadiscovery.com [hyphadiscovery.com]

- 23. Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. lupinepublishers.com [lupinepublishers.com]

- 25. rjptsimlab.com [rjptsimlab.com]

- 26. Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. HPLC Method for Analysis of Furosemide on Primesep B Column | SIELC Technologies [sielc.com]

- 28. Analytical Techniques for Furosemide Determination [ouci.dntb.gov.ua]

- 29. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Metabolites of Furosemide

Introduction: Beyond the Diuretic—Understanding the Metabolic Fate of Furosemide

Furosemide (Lasix®) is a potent loop diuretic indispensable in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for treating hypertension.[1][2] Its primary mechanism involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[3][4] While the pharmacodynamics of the parent drug are well-understood, a comprehensive grasp of its metabolic fate is critical for drug development professionals and researchers. The biotransformation of furosemide yields metabolites with varying pharmacological activity and toxicological profiles, influencing the drug's overall efficacy and safety. Understanding these metabolites, the pathways of their formation, and the analytical techniques required for their characterization is paramount for optimizing therapeutic strategies and mitigating potential risks.

This guide provides a detailed exploration of furosemide metabolism, synthesizing current knowledge into a practical resource. We will delve into the enzymatic pathways governing its transformation, characterize the known metabolites, and present state-of-the-art analytical workflows for their detection and quantification.

Part 1: The Metabolic Pathways of Furosemide

The clearance of furosemide is a balanced process, split roughly between direct renal excretion of the unchanged drug and metabolic biotransformation.[3] Approximately 50-65% of a dose is excreted unchanged in the urine, while the remainder undergoes metabolism primarily through two major pathways: glucuronidation and oxidation of the furan moiety.[3][5]

Glucuronidation: The Major Metabolic Route

The most significant metabolic pathway for furosemide is conjugation with glucuronic acid to form an acyl glucuronide.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with in-vitro studies pointing to a predominant role for UGT1A9, and potential contributions from UGT1A1.[3] This process primarily occurs in the kidney and liver.[3][5] The resulting metabolite, furosemide acyl glucuronide (FUR-GLU), is not an inactive byproduct; it retains diuretic activity and is a crucial component of the drug's overall pharmacological effect.[1][2]

Furan Ring Oxidation: A Pathway to Bioactivation and Toxicity

The furan ring of the furosemide molecule is susceptible to oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system.[8][9] This pathway is of particular toxicological interest. Oxidation of the furan can lead to the formation of a reactive γ-ketoenal metabolite.[8][10] This electrophilic intermediate is capable of forming covalent adducts with cellular macromolecules, particularly hepatic proteins.[8] This bioactivation is the mechanistic basis for the hepatotoxicity observed in animal models, particularly mice, following high doses of furosemide.[7][8][10] Further metabolism of this intermediate can lead to a more stable γ-ketocarboxylic acid.[8] Additionally, chemical and enzymatic oxidation has been shown to produce a stable pyridinium salt through intramolecular condensation.[9]

The Controversy of Saluamine (CSA)

A second metabolite, 4-chloro-5-sulfamoylanthranilic acid (CSA), often referred to as saluamine, has been documented in numerous studies.[6][11][12] It is believed to be formed by the cleavage of the side chain from the parent molecule. However, its status as a true in-vivo metabolite is highly controversial, with some researchers suggesting it may be an analytical artifact generated during sample processing or analysis rather than a product of biological biotransformation.[1][6][13] Its pharmacological activity remains largely unknown.[11]

Sources

- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Furosemide – Pharmacokinetics [sepia2.unil.ch]

- 6. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The metabolism and toxicity of furosemide in the Wistar rat and CD-1 mouse: a chemical and biochemical definition of the toxicophore [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phenomenex.com [phenomenex.com]

- 12. The use of HPLC to elucidate the metabolism and urinary excretion of furosemide and its metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Furosemide Acyl Glucuronide in Human Plasma and Urine

Introduction: The Challenge of Furosemide Acyl Glucuronide Quantification

Furosemide, a potent loop diuretic, is extensively metabolized in humans, with the primary metabolic pathway being glucuronidation of the carboxylic acid group to form furosemide 1-O-acyl glucuronide (FG).[1] The quantification of this metabolite is crucial in pharmacokinetic and drug-drug interaction studies to fully understand the disposition of furosemide.[2][3] However, the analysis of acyl glucuronides, including FG, is notoriously challenging due to their inherent chemical instability.

At physiological pH, FG is susceptible to two significant degradation pathways: hydrolysis back to the parent drug, furosemide, and intramolecular acyl migration.[4][5] Acyl migration involves the transfer of the furosemide moiety from the C-1 position of the glucuronic acid to the C-2, C-3, or C-4 positions, forming positional isomers.[6] These isomers are often resistant to enzymatic hydrolysis by β-glucuronidase, which can lead to an underestimation of the total FG concentration if enzymatic conversion is used as a quantification strategy.[4][5] This application note provides a robust and validated analytical method for the direct quantification of this compound in biological matrices, addressing the critical challenges of its instability. The method is grounded in principles outlined by the FDA and EMA for bioanalytical method validation.[7][8][9][10][11]

Method Rationale and Strategy

The core of this method is the stabilization of this compound immediately upon sample collection, followed by a sensitive and specific quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The strategy is built on the following principles:

-

pH Control: FG exhibits maximum stability in an acidic environment (approximately pH 3.2), where both hydrolysis and acyl migration are significantly minimized.[4] Therefore, immediate acidification of biological samples is a critical first step.

-

Direct Quantification: To avoid inaccuracies associated with indirect methods (e.g., hydrolysis followed by measurement of the parent drug), this protocol employs a direct measurement of the intact acyl glucuronide conjugate.

-

Sensitive Detection: LC-MS/MS provides the high sensitivity and selectivity required to quantify endogenous metabolites in complex biological matrices like plasma and urine.

Experimental Workflow

The overall analytical workflow is depicted below, from sample collection to data acquisition.

Caption: Figure 1: Overall workflow for the quantification of this compound.

Detailed Protocols

Part 1: Sample Collection and Stabilization

Causality: The instability of FG at neutral to alkaline pH necessitates immediate action upon sample collection to prevent degradation.[4][5] Acidification to a pH below 4 is critical for preserving the integrity of the analyte.

Protocol:

-

Plasma: Collect whole blood in tubes containing K2EDTA as the anticoagulant.

-

Centrifuge the blood at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Immediately transfer the plasma to a new tube and acidify by adding 10 µL of 10% formic acid in water per 1 mL of plasma.

-

Vortex briefly and store at -80°C until analysis.

-

Urine: Collect urine samples in containers without preservatives.

-

Immediately after collection, acidify the urine by adding 10 µL of 10% formic acid in water per 1 mL of urine.

-

Vortex to mix and store at -80°C until analysis.

Part 2: Sample Preparation

The choice of sample preparation depends on the matrix. For a relatively clean matrix like urine, a simple "dilute-and-shoot" approach is sufficient. For plasma, a liquid-liquid extraction (LLE) is recommended to remove proteins and phospholipids that can cause matrix effects.[2][12]

Protocol for Urine Samples (Dilution):

-

Thaw frozen, acidified urine samples on ice.

-

Vortex the samples for 10 seconds.

-

In a clean microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

-

Add the internal standard (IS), such as deuterated furosemide, to the mixture.[12]

-

Vortex for 30 seconds.

-

Transfer the final solution to an HPLC vial for injection.

Protocol for Plasma Samples (Liquid-Liquid Extraction):

-

Thaw frozen, acidified plasma samples on ice.

-

Vortex the samples for 10 seconds.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add the internal standard (IS).

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for injection.

Part 3: LC-MS/MS Analysis

This method utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry operating in negative ion mode, which provides excellent sensitivity for furosemide and its glucuronide.

LC Parameters:

| Parameter | Condition |

| Column | Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent[13] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start at 2% B, hold for 1 min, ramp to 95% B over 4 min, hold for 1 min, return to 2% B and re-equilibrate for 2 min. (Gradient may require optimization based on system) |

MS/MS Parameters:

| Parameter | Furosemide | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 329.0 | 505.0 |

| Product Ion (m/z) | 285.0 | 329.0 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 100 ms | 100 ms |

Note: MS/MS parameters such as collision energy and declustering potential must be optimized for the specific mass spectrometer being used.

Method Validation

The described method should be fully validated according to the ICH M10 Bioanalytical Method Validation guidelines.[9][11] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

-

Calibration Curve: A calibration curve should be prepared in the same biological matrix, with a minimum of six non-zero standards. The range should be appropriate for the expected concentrations in study samples. For example, 0.125 - 250 ng/mL in plasma ultrafiltrate and 50 - 20,000 ng/mL in urine.[2][3][12]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates. The mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (%CV) for precision should not exceed 15%.[2]

-

Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or IS.

-

Stability: The stability of FG must be thoroughly assessed under various conditions, including bench-top stability in the acidified matrix, freeze-thaw stability, and long-term storage stability at -80°C.

Acyl Migration and Isomerization

The acidic conditions used for sample handling are designed to minimize acyl migration. However, it is important to be aware of this phenomenon. The migration from the 1-O-acyl glucuronide to other positions on the glucuronic acid ring can be visualized as follows:

Caption: Figure 2: pH-dependent acyl migration of furosemide glucuronide.

This diagram illustrates why preventing this shift by maintaining a low pH is critical for accurate quantification of the initially formed 1-O-acyl glucuronide.[4][5]

Conclusion

The quantification of this compound presents significant analytical challenges, primarily due to its instability. The LC-MS/MS method detailed in this application note provides a comprehensive solution by implementing immediate sample acidification and a highly selective and sensitive analytical technique. By understanding the underlying chemistry of the analyte and adhering to rigorous validation standards, researchers can generate reliable and accurate data for pharmacokinetic and clinical studies, leading to a better understanding of furosemide's disposition in the body.

References

-

Sekikawa, H., Yagi, N., Lin, E. T., & Benet, L. Z. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & pharmaceutical bulletin, 18(1), 134–139. Available at: [Link]

-

Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available at: [Link]

-

Vilella, K. C., Lanchote, V. L., & Coelho, E. B. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. Available at: [Link]

-

Vilella, K. C., Lanchote, V. L., & Coelho, E. B. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. Available at: [Link]

-

Verwey-van Wissen, C. P., & Vree, T. B. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of chromatography. B, Biomedical applications, 655(1), 53–62. Available at: [Link]

-

Vilella, K. C., Lanchote, V. L., & Coelho, E. B. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. Available at: [Link]

-

Smith, P. C., & Benet, L. Z. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug metabolism and disposition: the biological fate of chemicals, 13(6), 705–710. Available at: [Link]

-

Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2005). Analytical Techniques for Furosemide Determination. Recent Research Developments in Pharmaceutical and Biomedical Analysis, 4, 1-28. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Verwey-van Wissen, C. P., & Vree, T. B. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 53-62. Available at: [Link]

-

Smith, P. C., & Benet, L. Z. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-710. Available at: [Link]

-

European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Available at: [Link]

-

Reddy, G. S., Reddy, S. L., & Reddy, T. M. (2017). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. International Journal of Pharmaceutical Sciences and Research, 8(10), 4269-4275. Available at: [Link]

-

Carda-Broch, S., Esteve-Romero, J., & Gil-Agustí, M. (2005). Analytical Techniques for Furosemide Determination. Recent Res. Devel. Pharm. & Biomed. Anal, 4, 1-28. Available at: [Link]

-

Bar-Or, D., Bar-Or, R., Rael, L. T., & Brody, E. (2008). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. LCGC North America, 26(8), 746-756. Available at: [Link]

-